![molecular formula C10H9N5O B4764685 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764685.png)
2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its application in scientific research.
Mechanism of Action
The mechanism of action of 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, it has been suggested that this compound may exert its antimicrobial activity by inhibiting bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. Additionally, it has been suggested that this compound may exert its anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been shown to exhibit a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potent antimicrobial activity. This compound has been shown to exhibit activity against a wide range of bacterial and fungal strains, making it a useful tool for researchers studying the mechanisms of bacterial and fungal infections. Additionally, the anti-inflammatory and analgesic properties of this compound make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
One of the limitations of using 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of this compound at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for research on 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of interest is the development of new drugs for the treatment of bacterial and fungal infections. This compound has been shown to exhibit potent antimicrobial activity, and further research may lead to the development of new drugs that are effective against antibiotic-resistant strains of bacteria and fungi.
Another potential future direction for research on this compound is the development of new drugs for the treatment of inflammatory diseases. The anti-inflammatory and analgesic properties of 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one make it a potential candidate for the development of new drugs that can treat conditions such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a promising compound that has potential applications in scientific research. This compound exhibits potent antimicrobial activity, anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of bacterial and fungal infections and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Scientific Research Applications
2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been extensively studied for its potential application in scientific research. This compound has been shown to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
properties
IUPAC Name |
4,11-dimethyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-6-12-10-11-5-7-8(15(10)13-6)3-4-14(2)9(7)16/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOYERDIWNBEFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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